molecular formula C27H34N2O6 B613417 Fmoc-lys(ME,boc)-OH CAS No. 951695-85-5

Fmoc-lys(ME,boc)-OH

Cat. No.: B613417
CAS No.: 951695-85-5
M. Wt: 482,6 g/mole
InChI Key: JHMSFOFHTAYQLS-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-lys(ME,boc)-OH, also known as Nα-Fmoc-Nε-(Boc, methyl)-lysine, is a modified amino acid derivative. It is widely used in peptide synthesis due to its unique protective groups, which facilitate the stepwise construction of peptides on solid-phase supports. The fluorenylmethyloxycarbonyl (Fmoc) group protects the N-terminus, while the tert-butyloxycarbonyl (Boc) group and methyl group protect the side chain of lysine.

Mechanism of Action

Target of Action

The primary target of Fmoc-lys(ME,boc)-OH is the formation of peptide bonds in the process of solid-phase peptide synthesis (SPPS). This compound is used as a building block in the synthesis of peptide acids containing a C-terminal lysine amino-acid residue .

Mode of Action

this compound interacts with its targets through the inherent hydrophobicity and aromaticity of the 9-fluorenylmethyloxycarbonyl (Fmoc) moiety, which promotes the association of building blocks . The Fmoc group provides protection for the amino group during peptide synthesis, preventing unwanted side reactions. The tert-butyloxycarbonyl (Boc) group protects the epsilon-amino group of lysine.

Biochemical Pathways

this compound plays a crucial role in the biochemical pathway of peptide synthesis. It contributes to the self-assembly of Fmoc-modified individual amino acids, di- and tripeptides, and tetra- and pentapeptides . The unique interactions of this compound, along with the driving forces induced by the peptide sequences, result in the self-assembly of Fmoc-modified amino acids and short peptides in a kinetically rapid and thermodynamically rigid manner .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of peptide bonds, contributing to the synthesis of complex peptides. This compound’s self-assembly features show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the self-assembly of Fmoc-modified amino acids and short peptides can be controlled by adjusting the peptide sequences . .

Biochemical Analysis

Biochemical Properties

Fmoc-lys(ME,boc)-OH plays a significant role in biochemical reactions, particularly in the synthesis of peptide acids containing a C-terminal lysine amino-acid residue by Fmoc SPPS . It interacts with various enzymes and proteins during this process .

Cellular Effects

The effects of this compound on cells are primarily related to its role in peptide synthesis . It influences cell function by contributing to the formation of peptides that can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with other biomolecules during peptide synthesis . It may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound may change due to factors such as the product’s stability and degradation

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis . It may interact with enzymes or cofactors during this process, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely related to its role in peptide synthesis . It may interact with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nα-Fmoc-Nε-(Boc, methyl)-lysine involves several steps:

Industrial Production Methods

Industrial production of Nα-Fmoc-Nε-(Boc, methyl)-lysine typically follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) purification ensures high yield and purity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nα-Fmoc-Nε-(Boc, methyl)-lysine is unique due to its specific protective groups, which provide greater control over peptide synthesis. The presence of both Boc and methyl groups offers additional stability and versatility in synthetic applications .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O6/c1-27(2,3)35-26(33)29(4)16-10-9-15-23(24(30)31)28-25(32)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,9-10,15-17H2,1-4H3,(H,28,32)(H,30,31)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMSFOFHTAYQLS-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657020
Record name N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N~6~-methyl-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951695-85-5
Record name N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N~6~-methyl-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 951695-85-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-lys(ME,boc)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-lys(ME,boc)-OH
Reactant of Route 3
Reactant of Route 3
Fmoc-lys(ME,boc)-OH
Reactant of Route 4
Reactant of Route 4
Fmoc-lys(ME,boc)-OH
Reactant of Route 5
Reactant of Route 5
Fmoc-lys(ME,boc)-OH
Reactant of Route 6
Reactant of Route 6
Fmoc-lys(ME,boc)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.